(3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride

Description

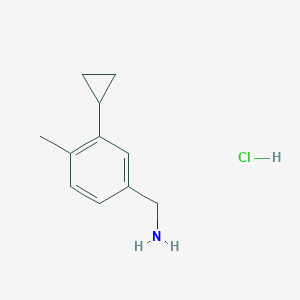

(3-Cyclopropyl-4-methylphenyl)methanamine hydrochloride is a substituted aromatic amine hydrochloride characterized by a phenyl ring bearing a cyclopropyl group at the 3-position and a methyl group at the 4-position, with a methanamine moiety (-CH2NH2) and a hydrochloric acid counterion. Methanamine hydrochlorides are often employed as building blocks due to their amine functionality, which enables further derivatization via alkylation, acylation, or coupling reactions .

Properties

IUPAC Name |

(3-cyclopropyl-4-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-2-3-9(7-12)6-11(8)10-4-5-10;/h2-3,6,10H,4-5,7,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXYFOQASFZSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN)C2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride typically involves the reaction of (3-Cyclopropyl-4-methylphenyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves dissolving (3-Cyclopropyl-4-methylphenyl)methanamine in an appropriate solvent, followed by the addition of hydrochloric acid. The reaction mixture is then stirred and heated to facilitate the formation of the hydrochloride salt. The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors. The product is then purified using industrial purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

(3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In studies involving the interaction of aromatic amines with biological systems.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The substituents on the aromatic ring significantly influence physical properties such as solubility, melting point, and molecular weight. Below is a comparative analysis of key analogs:

*Estimated based on structural similarity.

Key Observations:

Spectroscopic Characteristics

NMR data highlights the impact of substituents on chemical environments:

Selected NMR Data Comparison:

- (4-Fluoropyridin-2-yl)methanamine hydrochloride : Proton signals for the pyridine ring and fluorinated position would appear downfield due to electronegativity .

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride : Thiazole protons resonate at δ ~7.59 (s, 1H), while the methylamine protons show distinct coupling patterns .

- Thieno[3,4-c]pyran-4-yl methanamine hydrochloride: $^{13}\text{C NMR}$ signals at δ 134.3 (aromatic carbons) and δ 71.6 (oxygenated carbons) reflect heterocyclic and ether linkages .

For the target compound, the cyclopropyl group’s sp³ carbons would resonate near δ 10–30 in $^{13}\text{C NMR}$, while methyl groups on the aromatic ring would appear at δ ~20–25 .

Biological Activity

(3-Cyclopropyl-4-methylphenyl)methanamine;hydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The compound is characterized by the presence of a cyclopropyl group and a methylphenyl moiety, which influence its reactivity and interactions with biological targets. Its hydrochloride form enhances solubility and stability, making it suitable for various applications in research and development.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. The cyclopropyl and 4-methylphenyl groups contribute to the compound's binding affinity to specific receptors, potentially modulating neurotransmitter release and receptor activity. This mechanism is critical in understanding its effects on neurological functions.

Antidepressant Effects

Research indicates that this compound may exhibit antidepressant-like effects in animal models. In a study involving Wistar rats, administration of the compound resulted in significant alterations in locomotor activity and behavioral responses consistent with antidepressant properties.

Neuroprotective Properties

The compound has shown promise in neuroprotection, potentially through the modulation of oxidative stress pathways. In vitro studies demonstrated that it could reduce neuronal cell death induced by oxidative agents, suggesting a protective role against neurodegenerative conditions .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound revealed moderate activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined for several pathogens, indicating potential applications in treating infections .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)cyclopropylmethanamine | Fluorine substitution on phenyl group | Enhanced receptor binding affinity |

| 1-(3-Cyclopropyl-4-methylphenyl)methanamine | Similar structure with different cyclopropyl position | Variable reactivity and interactions |

| 1-(4-Cyclopropyl-2-methylphenyl)methanamine | Methyl substitution on phenyl ring | Altered pharmacological profile |

This table illustrates how substitutions can significantly impact biological activity and pharmacological profiles.

Case Studies

- Neuropharmacological Study : A study evaluated the effects of this compound on depression-like behavior in rodents. Results indicated that doses ranging from 5 to 20 mg/kg led to significant behavioral improvements compared to controls.

- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli showed MIC values ranging from 32 to 128 µg/mL, suggesting moderate antibacterial properties .

Q & A

Q. What are the recommended synthetic routes for (3-Cyclopropyl-4-methylphenyl)methanamine hydrochloride, and how can yield and purity be optimized?

A multi-step synthesis approach is commonly employed. For analogous compounds, cyclopropyl-containing intermediates are synthesized via cyclopropanation of alkenes using transition metal catalysts (e.g., rhodium or palladium). Subsequent functionalization involves reductive amination or nucleophilic substitution. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) ensures high purity (>98%). Yield optimization requires controlled reaction temperatures (e.g., 0–5°C for cyclopropanation) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization and purity assessment?

- NMR : - and -NMR confirm cyclopropyl ring integrity and amine protonation. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 201.1312) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases: acetonitrile/water with 0.1% trifluoroacetic acid (TFA) .

Q. What storage conditions are critical for maintaining the stability of this compound?

Store lyophilized powder at -20°C in airtight, light-protected containers under inert gas (argon). Aqueous solutions (pH 4–6) should be used immediately or frozen at -80°C to prevent hydrolysis of the cyclopropyl group .

Advanced Research Questions

Q. How can researchers evaluate the selectivity of (3-Cyclopropyl-4-methylphenyl)methanamine hydrochloride against off-target amine oxidases (e.g., MAO-A/B, SSAO)?

Perform competitive inhibition assays using recombinant human enzymes:

- LOXL2 : Measure IC via fluorescence-based lysyl oxidase activity assays (e.g., Amplex Red).

- MAO-A/B : Use kynuramine deamination assays with UV detection (λ = 316 nm).

- SSAO : Monitor benzylamine oxidation to hydrogen peroxide.

Compare IC values; selectivity is confirmed if activity against LOXL2 is ≥10-fold higher than against MAO/SSAO .

Q. How should discrepancies in reported inhibitory activity (e.g., IC50_{50}50 variability) be addressed?

- Assay Conditions : Standardize substrate concentrations (e.g., 50 µM elastin for LOXL2) and buffer pH (7.4 vs. 6.8).

- Enzyme Source : Use identical recombinant isoforms (e.g., human LOXL2 vs. murine).

- Controls : Include positive inhibitors (e.g., β-aminopropionitrile for LOXL2) to validate assay robustness .

Q. What strategies are effective for designing derivatives to improve pharmacokinetic properties?

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) on the cyclopropyl ring to enhance metabolic stability.

- Prodrug Approaches : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to improve oral bioavailability.

- SAR Studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with LOXL2’s catalytic copper-binding domain .

Q. How can in vitro-in vivo correlation (IVIVC) be established for this compound’s therapeutic potential?

- In Vitro : Measure permeability (Caco-2 monolayers) and metabolic stability (human liver microsomes).

- In Vivo : Administer orally to rodent models and quantify plasma levels via LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance half-life if clearance is rapid .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Review : Check solvent preparation (e.g., pH adjustment with HCl for aqueous solubility).

- Experimental Replication : Compare solubility in DMSO (≥50 mg/mL) vs. PBS (≤2 mg/mL) under identical conditions (25°C, vortexed for 1 hr) .

Application in Experimental Design

Q. What in vivo models are suitable for studying this compound’s antifibrotic effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.